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Compound of Interest

Compound Name: 3-(Benzyloxy)-5-bromopyridine

Cat. No.: B149516

For researchers, scientists, and drug development professionals, 3-(Benzyloxy)-5-
bromopyridine stands as a versatile intermediate in the synthesis of novel therapeutic agents
and agrochemicals.[1] This guide provides a comparative overview of its known properties and
outlines a theoretical and computational framework for its further investigation, drawing
parallels with related pyridine derivatives.

This compound, featuring a pyridine ring substituted with a bromine atom and a benzyloxy
group, is a valuable building block in medicinal chemistry, particularly in the development of
targeted therapies for cancer and neurological disorders.[1] Its unique structure allows for
diverse chemical modifications, enabling the design of molecules with potentially enhanced
efficacy and reduced side effects.[1] While extensive computational and experimental data on
3-(Benzyloxy)-5-bromopyridine itself is limited, this guide consolidates the available
information and provides a roadmap for its comprehensive analysis by comparing it with other
well-studied substituted pyridines.

Physicochemical and Computed Properties

A summary of the known physicochemical and computed properties of 3-(Benzyloxy)-5-
bromopyridine is presented below. This data is crucial for its application in synthetic chemistry
and for predicting its behavior in biological systems.
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Property Value Source

Molecular Formula C12H10BrNO [1112]

Molecular Weight 264.12 g/mol [1][2]

Appearance White to almost white o
powder/crystal

Melting Point 69-73°C [1]

Purity > 98% (GC) [1]

CAS Number 130722-95-1 [1][2]

XlogP (Computed) 3.0 PubChem

Soluble in common organic
Solubility solvents (e.g., ethanol, [3]
methanol, dimethylformamide)

Computational and Theoretical Analysis: A
Comparative Framework

While specific computational studies on 3-(Benzyloxy)-5-bromopyridine are not readily
available in the current literature, a robust understanding of its electronic and structural
properties can be inferred from theoretical studies on analogous pyridine derivatives. Quantum
chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF)
methods, are powerful tools for this purpose.

Below is a comparative table outlining key computational parameters that would be
investigated for 3-(Benzyloxy)-5-bromopyridine, alongside representative data for other
substituted pyridines to provide context.
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Computational
Parameter

Description

Expected
Significance for 3-
(Benzyloxy)-5-
bromopyridine

Comparative
Example (from
literature on other
pyridines)

Optimized Molecular

Bond lengths, bond

angles, and dihedral

Provides insights into
the spatial
arrangement of the

benzyloxy and bromo

For 2-aminopyridines,
computed C-N bond
lengths are often

shorter than typical

Geometry angles in the lowest i ] ]
) substituents and their single bonds,
energy conformation. ) . o
potential steric indicating electron
interactions. delocalization.
DFT calculations on
Aids in the pyridine-2,6-
o Calculated vibrational interpretation of dicarbonyl dichloride
Vibrational

Frequencies
(IR/Raman)

modes corresponding
to stretching, bending,

and torsional motions.

experimental infrared
and Raman spectra
for structural

confirmation.

have been used to
assign vibrational
modes with good
agreement to

experimental data.

Frontier Molecular
Orbitals

Energy of the Highest
Occupied and Lowest

Unoccupied Molecular

The HOMO-LUMO
energy gap is an
indicator of chemical
reactivity and
electronic transition

In studies of pyridine
derivatives, the
distribution of HOMO
and LUMO can

indicate sites

(HOMO/LUMO) . _ _
Orbitals. properties. A smaller susceptible to
gap suggests higher electrophilic or
reactivity. nucleophilic attack.
Identifies electron-rich
- MEP maps of
(nucleophilic) and ) o
substituted pyridines
A map of the electron-poor )
Molecular reveal the influence of

Electrostatic Potential
(MEP)

electrostatic potential
on the electron

density surface.

(electrophilic) regions

of the molecule, which
is crucial for predicting
intermolecular

interactions.

substituents on the
nitrogen atom's
basicity and the ring's

reactivity.
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Can quantify the

) delocalization of NBO analysis has
Describes charge ]
o electron density and been used to
) distribution,
Natural Bond Orbital o the nature of the C-Br ~ understand the
) hybridization, and o
(NBO) Analysis ) and C-O bonds, as stabilization of
intramolecular ) )
) ] well as different tautomers in
interactions. _ . _ o
hyperconjugative aminopyridines.
interactions.

Experimental Protocols for Characterization

The following section details standard experimental protocols that would be employed to
characterize 3-(Benzyloxy)-5-bromopyridine, based on methodologies reported for similar
compounds.

Spectroscopic Analysis

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: To determine the number and environment of protons. Expected signals would
correspond to the protons on the pyridine and benzene rings, as well as the methylene
protons of the benzyloxy group.

o 13C NMR: To identify the number and types of carbon atoms. The chemical shifts would be
influenced by the electronegativity of the attached bromine, oxygen, and nitrogen atoms.

o Solvent: Typically Deuterated Chloroform (CDCIs) or Dimethyl Sulfoxide (DMSO-ds).
o Reference: Tetramethylsilane (TMS) as an internal standard.

« Infrared (IR) Spectroscopy:
o To identify functional groups based on their characteristic vibrational frequencies.

o Expected Bands: C-H stretching (aromatic), C=N and C=C stretching (pyridine ring), C-O-
C stretching (ether linkage), and C-Br stretching.
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o Sample Preparation: KBr pellet or as a thin film.

Biological Activity Screening

Given its role as a precursor in drug discovery, 3-(Benzyloxy)-5-bromopyridine itself or its
derivatives would be subjected to a battery of in vitro assays to assess their biological potential.

e Anticancer Activity:

o Assay: MTT or SRB assay to determine cytotoxicity against a panel of human cancer cell
lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).

o Procedure: Cells are incubated with varying concentrations of the compound for a
specified period (e.g., 48-72 hours). Cell viability is then measured spectrophotometrically.

o Data: Results are typically expressed as the half-maximal inhibitory concentration (ICso).
o Antimicrobial Activity:

o Assay: Broth microdilution method to determine the Minimum Inhibitory Concentration
(MIC).

o Procedure: The compound is serially diluted in a liquid growth medium in a 96-well plate
and inoculated with a standardized suspension of bacteria or fungi. The MIC is the lowest
concentration that inhibits visible growth after incubation.

o Test Organisms: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-
negative (e.g., Escherichia coli) bacteria, and fungi (e.g., Candida albicans).

Comparative Biological Activity of Related Pyridine
Derivatives

While direct biological activity data for 3-(Benzyloxy)-5-bromopyridine is not available, the
following table presents data for other substituted pyridine derivatives to illustrate the potential
therapeutic applications of this class of compounds.
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Compound Class

Target/Activity

Reported ICso | Activity

Substituted Oxopyridine

Derivatives

Factor Xla (FXla) Inhibitors

ICso values ranging from 4.9
nM to >280 nM.

N-Alkyl 3-(3-
Benzyloxyquinoxalin-2-yl)

Propanamides

Antiproliferative Agents

ICs0 values against MCF-7
cells ranging from 6.93 puM to
85.20 pM.

Benzenesulphonamide

Derivatives

Anti-inflammatory,

Antimicrobial

Showed good anti-
inflammatory and antimicrobial

activities.

Dihydrofuro[2,3-b]pyridine

Derivatives

IRAK4 Inhibitors

Identified as potent inhibitors
for anti-inflammatory

therapeutics.

Visualizing the Research Workflow

The comprehensive study of a novel compound like 3-(Benzyloxy)-5-bromopyridine involves
a logical progression from theoretical modeling to experimental validation and biological
evaluation. The following diagram illustrates this typical workflow.
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A typical workflow for the computational and experimental investigation of a novel synthetic
intermediate.

In conclusion, while 3-(Benzyloxy)-5-bromopyridine is primarily recognized as a synthetic
intermediate, its structural features suggest potential for biological activity. The methodologies
and comparative data presented in this guide provide a foundation for researchers to undertake
a thorough computational and experimental investigation of this and related pyridine
derivatives, ultimately facilitating the discovery of new and effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b149516?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b149516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

